Resobene

Description

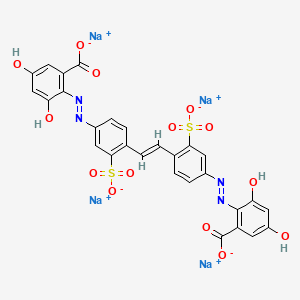

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

164416-13-1 |

|---|---|

Molecular Formula |

C28H16N4O14S2.4Na |

Molecular Weight |

788.54 |

Synonyms |

resobene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Resobene

Established Synthetic Pathways for Resobene

Established synthetic pathways for compounds often involve a sequence of reactions starting from readily available precursors. While specific detailed established pathways solely for "this compound" with extensive experimental data were not extensively detailed in the search results, general principles of organic synthesis and information on related compound synthesis provide context. The synthesis of complex carboxamides, for instance, can involve multiple steps, utilizing various reaction conditions and synthetic conversions. oshsu.kg

In chemistry, a precursor is a substance from which other substances are derived, serving as a starting point for chemical products. reagent.co.ukyoutube.com For this compound, which contains stilbene (B7821643) and azo linkages, potential precursor chemistry would likely involve the synthesis of substituted aromatic rings, the formation of stilbene (1,2-diphenylethylene) structures, and the introduction of azo (-N=N-) and sulfonic acid (-SO3H) groups. Stilbenes themselves are organic compounds containing the 1,2-diphenylethylene functional group. ctdbase.org

Key reaction steps in the synthesis of molecules with azo groups often involve diazotization and azo coupling reactions. The formation of stilbene structures can be achieved through various methods, including Wittig reactions or Heck reactions. masterorganicchemistry.com The introduction of sulfonic acid groups is typically done through sulfonation reactions. The specific sequence and conditions of these reactions would be critical in the established pathways for this compound.

Optimizing synthetic yields and purity is crucial for producing compounds suitable for research applications. gyrosproteintechnologies.com This involves maximizing the efficiency of desired reactions and minimizing side reactions and the formation of impurities. Factors influencing yield and purity include reaction conditions such as temperature, pressure, reaction time, solvent choice, and the stoichiometry and addition rate of reagents. nih.gov

Techniques like chromatography (e.g., HPLC) are essential for analyzing reaction mixtures, monitoring reaction progress, and purifying the final product to achieve the required purity levels for research, which can range from >70% to >98% depending on the application. gyrosproteintechnologies.com Automated optimization of multi-step processes, particularly in flow chemistry, has shown benefits in improving yield, purity, and reducing waste. nih.gov

Stereoselective synthesis aims to produce a specific stereoisomer of a compound when multiple stereoisomers are possible. For molecules with double bonds, like the stilbene core of this compound, cis (Z) and trans (E) isomers can exist. This compound is identified with a (6Z) and (E,E,E) configuration in its names, indicating the presence of specific geometric isomers. sci-toys.com

Achieving stereoselectivity in the formation of the stilbene core or other chiral centers (if present in the molecule or its analogs) would require specific synthetic strategies. This could involve using stereoselective catalysts, chiral auxiliaries, or designing reaction conditions that favor the formation of one isomer over others. For example, controlled reduction of alkynes can yield either cis or trans alkenes. masterorganicchemistry.com The synthesis of chiral compounds, including complex carboxamides, highlights the importance of controlling stereochemistry in multi-step processes. oshsu.kg

Novel Strategies for this compound Analog Synthesis

Novel strategies for synthesizing analogs of complex molecules often explore alternative chemical transformations and methodologies to create compounds with modified structures. This compound analogs could involve variations in the aromatic substituents, the stilbene or azo linkers, or the sulfonic acid/carboxylic acid groups.

Chemoenzymatic and biocatalytic approaches utilize enzymes, either alone or in combination with chemical reactions, to perform chemical transformations. mdpi.comnih.gov These methods can offer advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. chemrxiv.orgnih.gov

Enzymes like oxidoreductases, hydrolases, or lyases could potentially be employed in the synthesis of this compound analogs to selectively modify specific functional groups or introduce chirality. Chemoenzymatic cascades, combining chemical steps with enzymatic transformations in sequence, are an area of active research for the efficient synthesis of complex molecules. chemrxiv.orgrsc.org While specific examples for this compound were not found, the application of these methods to synthesize other complex molecules and natural products suggests their potential relevance for future this compound analog synthesis. chemrxiv.org

Sustainable and green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. youtube.comcnr.it Applying these principles to this compound synthesis involves considering factors such as atom economy, waste prevention, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. youtube.com

Strategies like solvent-free reactions, the use of environmentally benign solvents (e.g., 2-MeTHF), and catalytic methods that minimize waste are relevant to green chemistry in synthesis. nih.govrsc.org The development of more efficient and safer synthetic procedures with low environmental and energy impact is a key focus in sustainable chemical synthesis. cnr.it Flow synthesis, for instance, offers potential for reduced waste and increased safety. nih.gov

Combinatorial Chemistry for this compound Library Generation

Combinatorial chemistry is a powerful approach used to synthesize large libraries of structurally diverse compounds rapidly rroij.comnih.govnist.gov. This technique is particularly valuable in drug discovery and materials science for exploring chemical space and identifying compounds with desired properties rroij.comnih.gov. The core principle involves the systematic and repetitive coupling of different molecular building blocks rroij.comnist.gov. Two primary approaches in combinatorial chemistry are solid-phase synthesis and solution-phase synthesis sciforum.net.

In solid-phase synthesis, reactants are attached to a solid support, often polymeric beads, which simplifies purification steps as excess reagents and byproducts can be easily washed away by filtration nist.govsciforum.net. The "split-mix" method is a common strategy in solid-phase combinatorial synthesis, where a solid support is split into multiple portions, each reacted with a different building block, combined, mixed, and then split again for the next reaction step griffith.edu.aumuni.cz. This process allows for the exponential increase in the number of unique compounds generated in a library muni.cz.

Solution-phase combinatorial chemistry involves reactions carried out in homogeneous solutions sciforum.net. While purification can be more challenging compared to solid-phase methods, advancements in techniques like parallel synthesis and automated purification have made solution-phase approaches more feasible for generating combinatorial libraries iupac.org.

For a compound like this compound, combinatorial chemistry could theoretically be applied to synthesize libraries of analogs by varying the substituents on the stilbene core, the azo groups, or the attached aromatic rings, as well as modifying the hydroxyl, carboxylate, or sulfonate groups. This would involve designing appropriate building blocks and synthetic strategies compatible with combinatorial techniques to generate a diverse set of this compound-like structures for screening or further study. However, specific reports on the application of combinatorial chemistry solely for the generation of this compound libraries were not found in the consulted literature.

Advanced Purification and Research-Grade Characterization Techniques for this compound

Obtaining this compound in high purity is essential for accurate research and characterization. Advanced purification techniques are employed to isolate the target compound from reaction mixtures, byproducts, and impurities. Research-grade characterization techniques are then used to confirm the identity, purity, and structural details of the purified compound.

High-Resolution Chromatographic Separation Methods (e.g., LC-MS, GC-MS)

High-resolution chromatographic methods coupled with mass spectrometry are indispensable tools for the purification and analysis of complex organic molecules. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for separating and identifying non-volatile, polar, or thermally labile compounds nih.govuba.ar. Given this compound's structure with multiple polar functional groups and its nature as a dye, LC-MS would be a highly relevant technique for its purification and characterization. LC separates components based on their interaction with a stationary phase and a mobile liquid phase, and the eluting compounds are then introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z) nih.govuba.ar. Different ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used in LC-MS to generate ions from the separated molecules nih.govuba.ar. The combination of chromatographic separation and mass analysis provides powerful capabilities for identifying and quantifying components in a mixture, as well as confirming the molecular weight of the target compound nih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for volatile and semi-volatile compounds that are thermally stable muni.czuba.ar. While some derivatization techniques can make less volatile compounds amenable to GC-MS, LC-MS is generally preferred for molecules with the characteristics of this compound. In GC-MS, compounds are separated based on their boiling points and interaction with a stationary phase in a gas stream, followed by ionization (commonly Electron Ionization, EI) and mass analysis muni.czuba.ar.

Both LC-MS and GC-MS are widely used in chemical research, including metabolomics and drug development, for profiling complex samples and identifying individual components tandfonline.comgoogle.com. Sample preparation techniques such as extraction and filtration are often employed before LC-MS or GC-MS analysis to remove contaminants and improve the quality of the results muni.cz.

While LC-MS would be the more probable choice for analyzing this compound due to its polarity and size, specific details regarding the application of LC-MS or GC-MS for the purification or characterization solely of this compound were not found in the consulted general literature.

Multi-Dimensional Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, X-ray crystallography of derivatives/complexes)

Multi-dimensional spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are crucial for the detailed structural elucidation of organic molecules.

Advanced NMR spectroscopy provides comprehensive information about the connectivity, functional groups, and three-dimensional structure of a molecule in solution sciforum.nettandfonline.comgoogle.com. Techniques such as 1D NMR (e.g., ¹H NMR, ¹³C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) are used to assign signals to specific atoms and determine their relationships within the molecule nih.gov. NMR is a non-destructive technique and is considered a gold standard for identifying novel compounds sciforum.net. Recent advancements in NMR technology, such as "pure shift" NMR, aim to improve spectral resolution and sensitivity sciforum.net.

X-ray crystallography is a powerful technique that provides a precise three-dimensional structure of a molecule at atomic resolution iupac.orggoogle.com. This technique requires the compound to form high-quality crystals. While obtaining suitable crystals of the target molecule itself can sometimes be challenging, it may be possible to crystallize derivatives or complexes of the compound iupac.orgnih.gov. X-ray diffraction patterns generated by the crystal are analyzed to determine the arrangement of atoms in the molecule iupac.org. X-ray crystallography is widely used in structural biology and chemistry to determine the structures of small molecules, proteins, and complexes griffith.edu.auiupac.orggoogle.com.

Molecular Mechanisms of Action of Resobene

Resobene Interactions with Specific Biomolecular Targets

Studies have indicated that this compound interacts with key viral components, interfering with crucial steps in the viral life cycle. ctdbase.orgresearchgate.netasm.org

Direct Binding to Viral Proteins (e.g., HIV-1 gp120, V3 domain)

This compound has been reported to interact with the V3 domain of the HIV-1 gp120 envelope glycoprotein (B1211001). researchgate.net The gp120 protein is essential for HIV entry into host cells, primarily by binding to the CD4 receptor and a co-receptor (CXCR4 or CCR5) on the cell surface. sinobiological.comsinobiological.com The V3 loop of gp120 is critical for co-receptor binding and plays a role in viral entry. nih.govresearchgate.netnih.gov This interaction with the V3 domain suggests a potential mechanism by which this compound may interfere with viral attachment or entry. researchgate.net

Modulation of Receptor-Ligand Interactions (e.g., gp120-CD4 disruption)

While direct evidence for this compound disrupting the gp120-CD4 interaction specifically is not explicitly detailed in the provided information, the interaction of this compound with the gp120 V3 domain, which is involved in subsequent co-receptor binding after CD4 engagement, suggests a potential to indirectly modulate receptor-ligand interactions critical for viral entry. researchgate.netnih.govresearchgate.netnih.gov The binding of gp120 to CD4 induces conformational changes in gp120, exposing the V3 loop for co-receptor interaction. researchgate.netnih.gov Disrupting the V3 domain's function could therefore impede the complete process of viral entry, which relies on the sequential interaction of gp120 with CD4 and a co-receptor. sinobiological.comsinobiological.comnih.gov Compounds that prevent gp120 from binding to CD4 have been shown to alleviate immune dysfunction caused by soluble gp120. contagionlive.com Soluble CD4 constructs can also inhibit HIV infection by inducing the release of gp120 from the viral membrane, thus disrupting the gp120-gp41 complex necessary for fusion. nih.govnih.gov

Inhibition of Enzymatic Activities (e.g., reverse transcriptase inhibition studies)

This compound has been evaluated for its ability to inhibit HIV-1 reverse transcriptase (RT). researchgate.netasm.org Reverse transcriptase is a crucial viral enzyme responsible for converting the viral RNA genome into DNA, a necessary step for viral replication. researchgate.netmdpi.com Studies have shown that this compound can inhibit HIV-1 reverse transcriptase in vitro. researchgate.netasm.org This inhibition of RT suggests that this compound can interfere with the early stages of the HIV life cycle, specifically the process of reverse transcription. researchgate.netnih.gov

Data from reverse transcriptase inhibition studies can be presented in a table format, showing the concentration of this compound required to achieve a certain level of enzyme inhibition (e.g., IC50 values). While specific IC50 values for this compound against RT were not directly available in the search results, the studies indicate its inhibitory activity. researchgate.netasm.org

Table 1: Summary of this compound's Interaction with HIV-1 Reverse Transcriptase

| Target Enzyme | Interaction Type | Effect on Enzyme Activity | Research Context |

| HIV-1 Reverse Transcriptase | Inhibition | Decreased activity | In vitro studies, early phase of HIV life cycle |

This compound Influence on Cellular Signaling Pathways

The influence of this compound on cellular signaling pathways is another area of investigation into its mechanisms of action. Cellular signaling pathways, including kinase cascades and second messenger systems, play critical roles in various cellular processes, and their modulation can impact viral infection and host cell responses. vedantu.comnih.govthermofisher.comlibretexts.orgbio-rad-antibodies.comyoutube.comyoutube.comjackwestin.comnih.govlibretexts.orgnih.govwikipedia.org

Regulation of Second Messenger Systems

Second messengers are intracellular molecules that relay signals from cell surface receptors to target molecules within the cell, amplifying the initial signal. jackwestin.comlibretexts.orgnih.govwikipedia.org Common second messengers include cyclic nucleotides (e.g., cAMP), lipid molecules (e.g., DAG, IP3), and calcium ions. libretexts.orgnih.gov These molecules regulate various cellular functions, often by activating kinases or other effector proteins. nih.govlibretexts.orgnih.gov While the provided information does not detail this compound's specific effects on second messenger systems, changes in these pathways can influence cellular environments and responses relevant to viral infection. For example, some viruses can manipulate second messenger pathways to enhance their replication or evade immune responses. Investigating this compound's impact on the levels or activity of key second messengers could provide further insight into its cellular mechanisms.

Table 2: Potential Areas of this compound Influence on Cellular Signaling

| Signaling Component | Potential Interaction Type | Possible Effect | Current Status of Knowledge (based on provided text) |

| Kinase Cascades | Indirect modulation? | Altered protein phosphorylation, signal flow | Not explicitly detailed for this compound |

| Second Messengers | Indirect modulation? | Changes in intracellular signaling molecule levels | Not explicitly detailed for this compound |

Crosstalk with Innate Immune Signaling Pathways

Specific detailed research findings on the direct crosstalk between this compound and innate immune signaling pathways are not extensively documented in the available literature. While innate immune signaling involves complex cascades triggered by pattern recognition receptors leading to the production of cytokines and interferons ctdbase.orgsci-toys.com, the precise influence or modulation of these pathways by this compound requires further specific investigation.

This compound Effects on Gene Expression and Proteomics

Studies investigating the effects of this compound on cellular processes have included analyses of gene expression and proteomic profiles. These approaches aim to identify the broader cellular responses to this compound treatment by examining changes in mRNA and protein levels.

Transcriptomic Profiling in this compound-Treated Cellular Models

Epigenetic Modulations by this compound in Research Contexts

Research into the epigenetic modulations induced by this compound is not extensively detailed in the provided search results. Epigenetic mechanisms, such as DNA methylation and histone modifications, play crucial roles in regulating gene expression. While epigenetic therapies and their potential to modulate gene expression are areas of active research, specific studies demonstrating this compound's direct influence on epigenetic marks or the enzymes involved in epigenetic regulation are not prominently featured in the available literature.

Subcellular and Cellular Biological Responses to this compound

This compound has been shown to elicit specific biological responses at the cellular and subcellular levels, particularly concerning its interaction with viruses and host cells. Its activity involves interfering with critical steps in the viral life cycle.

Membrane Fusion Inhibition Mechanisms

A key mechanism of action identified for this compound is the inhibition of membrane fusion. Specifically, this compound has been found to be a potent inhibitor of the attachment of human immunodeficiency virus (HIV) to target cells and the subsequent fusion of envelope- and CD4-expressing cells. This inhibition extends to the cell-to-cell transmission of the virus. Cell-based and biochemical studies have demonstrated that this compound inhibits the attachment of infectious virus and the fusion of virus-infected cells to uninfected target cells by binding to the cationic V3 loop of the envelope glycoprotein.

This compound has shown inhibitory activity against laboratory-derived isolates of HIV-1 and HIV-2, as well as a panel of biologically diverse primary clinical isolates, including syncytium-inducing and non-syncytium-inducing viruses and strains representing various clades. The compound was also active against tested drug-resistant virus isolates. Furthermore, this compound effectively inhibited the infection of both CD4-expressing and non-CD4-expressing cell populations, including the cervical epithelial cell line ME180, suggesting a potential role as a topical microbicide to prevent sexual transmission of HIV. The inhibition of viral membrane fusion is a recognized strategy for preventing viral entry into host cells.

Cellular Entry and Internalization Pathways

The precise cellular entry and internalization pathways utilized by this compound itself are not extensively detailed in the provided literature. However, understanding general mechanisms of cellular uptake provides a framework for considering how compounds might enter cells. Cellular uptake can occur through various mechanisms, broadly categorized into direct translocation and endocytosis researchgate.netmdpi.com. Direct translocation involves the compound passing directly through the cell membrane researchgate.netmdpi.com. Endocytosis, an energy-dependent process, involves the formation of vesicles to internalize substances and includes several pathways such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis researchgate.netmdpi.combiorxiv.orgnih.govmdpi.com. Different cell types may employ distinct endocytic pathways for internalizing various substances nih.gov. The cellular uptake of compounds can be influenced by factors such as concentration, time, temperature, and the properties of the compound itself, including size, shape, and surface characteristics nih.govmdpi.com. While specific data on how this compound traverses the cell membrane is limited in the available information, its reported interaction with the viral protein GP120 researchgate.net is relevant to the mechanism by which it might interfere with viral entry into cells.

Preclinical Investigation of Resobene S Biological Activities in Model Systems

In Vitro Cellular Model Systems for Resobene Research

In vitro cellular model systems are fundamental tools in the initial assessment of a compound's biological activity. These models allow for controlled experiments to investigate cellular responses, mechanisms of action, and potential efficacy at the cellular level.

Establishment and Validation of Relevant Cell Lines

Established cell lines are widely used in this compound research due to their ease of culture and reproducibility. Studies have utilized phenotypically distinct, established human cell lines to investigate the effects of this compound. For example, the cervical epithelial cell line ME180 has been employed, suggesting a potential application for this compound as a topical microbicide. nih.gov HeLa cells have also been listed in the context of this compound studies. nih.gov The use of established human cell lines allows for consistent experimental conditions and facilitates comparisons across different studies.

Data Table 1: Examples of Established Cell Lines Used in this compound Research

| Cell Line | Origin/Type | Relevance to this compound Research |

| ME180 | Human cervical epithelial cell line | Used to investigate potential as a topical microbicide. nih.gov |

| HeLa | Human epithelial cell line | Listed in studies involving this compound. nih.gov |

Primary Cell Culture Systems for Functional Assays

Primary cell cultures, derived directly from tissues, offer a model system that more closely mimics the in vivo environment compared to established cell lines. molecularcloud.org In the context of this compound research, fresh human peripheral blood lymphocytes and macrophages have been utilized. nih.gov These primary cell systems are valuable for assessing this compound's activity against biologically diverse primary clinical isolates of viruses. nih.gov Primary cell cultures allow for the study of cellular responses in a more physiologically relevant context, although they can have limitations such as limited lifespan and variability between donors. molecularcloud.org

Data Table 2: Examples of Primary Cell Culture Systems in this compound Research

| Cell Type | Origin | Relevance to this compound Research |

| Human Peripheral Blood Lymphocytes | Fresh human blood | Used to study activity against primary clinical virus isolates. nih.gov |

| Human Macrophages | Fresh human blood | Used to study activity against primary clinical virus isolates. nih.gov |

Advanced 3D Cell Culture and Organoid Models for Complex Interactions

Advanced in vitro models, such as 3D cell cultures and organoids, provide a more complex and physiologically relevant environment than traditional 2D cultures. nih.govsigmaaldrich.comnih.gov Organoids are self-organizing 3D structures derived from stem cells or primary tissues that can recapitulate key structural and functional aspects of organs. nih.govsigmaaldrich.com While the provided search results specifically mention the use of established cell lines and primary cells in this compound research nih.gov, 3D cell culture and organoid models are increasingly used in preclinical studies to better understand complex cellular interactions and predict in vivo responses sigmaaldrich.comols-bio.comthermofisher.com. These models are particularly valuable for studying tissue-specific responses and the impact of a compound on multicellular structures. The development and application of 3D models, including organoids and spheroids derived from various cell types, are advancing the field of in vitro research by providing more accurate representations of the in vivo environment. sigmaaldrich.comthermofisher.com

In Vivo Animal Model Studies for this compound Pharmacology

In vivo animal models are essential for evaluating the pharmacological profile of a compound within a complex biological system. These studies provide insights into efficacy, distribution, and potential effects on various organs and systems.

Selection and Characterization of Appropriate Animal Models (e.g., rodent, lower vertebrate)

The selection of appropriate animal models is a critical step in preclinical research, aiming to utilize species that best mimic the human condition or disease being studied. nih.govuns.edu.arscielo.brresearchgate.net Rodent models, particularly mice and rats, are commonly used in preclinical studies due to their genetic tractability, relatively low cost, and established research protocols. tu.ac.thgoogle.comucsf.eduplos.org While the search results indicate that this compound has been tested in mice google.com, specific details regarding the characterization of these models in the context of this compound studies are limited in the provided snippets.

Lower vertebrate models, such as zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster), are also utilized in preclinical research, offering advantages in terms of cost, throughput, and the ability to study certain biological processes. nih.govharvard.edu Although lower vertebrates are valuable models for understanding disease mechanisms and drug targets nih.govnih.gov, the provided information does not explicitly detail the use of lower vertebrate models specifically for this compound research. The choice of animal model is guided by the specific research question and the need to generate scientifically valid and reproducible data. nih.govuns.edu.ar

Data Table 3: Animal Models Mentioned in the Context of Preclinical Research

| Animal Model | Type | General Relevance in Preclinical Studies | Mentioned in this compound Research? |

| Mice | Rodent, Higher Vertebrate | Commonly used for efficacy, pharmacokinetic, and toxicity studies. tu.ac.thucsf.eduplos.orgnih.gov | Yes, tested in mice. google.com |

| Rats | Rodent, Higher Vertebrate | Frequently used in pharmacological and toxicological evaluations. google.complos.orgnih.gov | Mentioned as potential test systems. google.com |

| Zebrafish (Danio rerio) | Lower Vertebrate | Used for studying disease mechanisms and drug targets. nih.gov | Not explicitly mentioned for this compound. |

| Fruit Flies (Drosophila melanogaster) | Invertebrate, Lower Organism | Used for genetic studies and disease modeling. nih.govharvard.edufrontiersin.org | Mentioned as potential test systems. google.com |

Administration Routes and Experimental Designs in Animal Studies

The route of administration in animal studies is chosen based on the properties of the test substance and the objectives of the experiment. tu.ac.thnih.govumich.edunih.gov Common parenteral routes in rodents include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injection. tu.ac.thucsf.eduumich.edu Oral administration is also frequently used. nih.gov The rate of absorption varies depending on the route, with IV administration typically resulting in the most rapid absorption. tu.ac.thucsf.edu

While the provided search results mention that this compound was tested intravenously (i.v.) in mice google.com, specific details regarding the experimental designs employed in this compound animal studies are not extensively described. General principles of experimental design in animal research emphasize the importance of clearly defined objectives and hypotheses, appropriate control groups, randomization, and consideration of the number of animals needed. nih.govuns.edu.arscielo.brresearchgate.net Experimental designs should also account for variables that can affect study outcomes. uns.edu.ar

Data Table 4: Common Administration Routes in Rodent Studies

| Administration Route | Description | Typical Use in Preclinical Studies |

| Intravenous (IV) | Directly into venous circulation | Rapid systemic exposure. tu.ac.thucsf.edunih.gov |

| Intraperitoneal (IP) | Into the abdominal cavity | Systemic exposure, relatively rapid absorption. tu.ac.thucsf.eduumich.edu |

| Subcutaneous (SC) | Into the subcutaneous space | Slower absorption than IV or IP. tu.ac.thucsf.eduumich.edu |

| Oral (PO) | Directly into the mouth or via gavage | Absorption through the gastrointestinal tract. nih.gov |

Efficacy Assessments in Preclinical Disease Models (e.g., viral infection models, inflammatory models)

Preclinical studies have indicated that this compound possesses inhibitory activity against human immunodeficiency virus (HIV). This compound has been shown to inhibit HIV replication nih.govnih.gov. Furthermore, it effectively inhibits the fusion of HIV-1-infected cells with uninfected cells sci-toys.com. Mechanistically, this compound is reported to interact with the V3 domain of the HIV envelope glycoprotein (B1211001) GP120 and block GP120 mediated membrane fusion ctdbase.org.

FP-21399, described as a similar derivative to a naphthalene (B1677914) sulfonate this compound compound, has also been shown to block GP120 mediated membrane fusion at concentrations as low as approximately 1 µg/ml in independent studies ctdbase.org. FP-21399 inhibits HIV-1 replication by preventing viral entry and acts on the HIV-1 envelope glycoprotein nih.gov. It targets the entry step of the HIV-1 replication cycle nih.gov. The antiviral effect of FP-21399 appears specific for the HIV-1 envelope glycoprotein and is not dependent upon the cellular receptors CD4 and CCR5, as it did not inhibit the entry of SIVmac239, which uses the same coreceptors nih.gov. FP-21399 does not inhibit the activity of HIV-1 reverse transcriptase or the expression of HIV-1 early mRNA nih.gov.

Preclinical testing algorithms for topical microbicide candidates with anti-HIV activity include evaluating their efficacy against cell-free and cell-associated virus in mucosal explant models and their effectiveness in animal models using a relevant challenge virus nih.govnih.gov. These algorithms aim to identify potential leads based on criteria such as high activity against cell-free and cell-associated virus in mucosal explant models nih.govnih.gov.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Animal Models

Preclinical investigations into the pharmacokinetic and pharmacodynamic properties of compounds related to this compound, such as FP-21399, have been conducted in animal models to understand their disposition and effects within a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

Preclinical pharmacokinetic disposition of FP-21399 in animal models, such as the dog, has been described using compartmental models with linear absorption and clearance ctdbase.org. While detailed ADME data specifically for this compound in animal systems is limited in the provided information, studies on the related compound FP-21399 offer insights into the potential behavior of such derivatives. In a phase I human study, which can provide translational context, plasma drug levels of FP-21399 were found to be linear with dose ctdbase.org. The drug was cleared with an elimination half-life of 4 hours and a terminal half-life of 1.5-2 days; the terminal half-life was attributed to redistribution and clearance from tissues ctdbase.org.

Bioavailability and Tissue Distribution Studies in Animal Models

Studies on FP-21399 have indicated that this compound shows an affinity for lymph nodes ctdbase.org. The observed terminal half-life of FP-21399 in a human study, representing redistribution and clearance from tissues, further suggests tissue distribution of the compound ctdbase.org. Preclinical PK studies in animals, such as dogs, have been conducted to understand the disposition of FP-21399 ctdbase.org. Specific quantitative data on the bioavailability and comprehensive tissue distribution of this compound in animal models are not detailed in the provided search results.

Identification and Profiling of this compound Metabolites in Animal Specimens

Information regarding the specific identification and profiling of this compound metabolites in animal specimens is not extensively detailed in the provided search results. In a human study involving FP-21399, transient, dose-dependent appearance of drug- or metabolite-related color in the urine and skin was observed ctdbase.org. However, this does not provide specific details on the metabolic pathways or the structures of the metabolites in animal models.

Dose-Response Characterization in Animal Models for Mechanistic Insights

Dose-response characterization in preclinical models is crucial for understanding the relationship between the dose of a compound and the observed biological effect, providing mechanistic insights. In the context of anti-HIV microbicide screening, dose-response determinations are performed in in vitro assays to evaluate the antiviral activities of individual compounds nih.govnih.gov.

Advanced Analytical Methodologies for Resobene Detection and Quantification in Research

Quantitative and Qualitative Analysis of Resobene in Biological Matrices

The analysis of this compound in biological samples such as plasma, urine, and tissue homogenates necessitates highly sensitive and selective analytical methods. These techniques are crucial for constructing a comprehensive understanding of the compound's interaction with the biological environment.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a primary tool for the quantitative analysis of this compound in biological fluids. This method offers exceptional sensitivity and specificity, allowing for the detection of this compound at very low concentrations. The process involves the chromatographic separation of this compound from other matrix components, followed by ionization and mass analysis. The use of tandem mass spectrometry provides a high degree of certainty in the identification and quantification of the analyte, minimizing the potential for interference from other substances present in the biological sample. Method validation for this compound analysis using HPLC-MS/MS typically adheres to regulatory guidelines, ensuring accuracy, precision, and reliability of the results. nih.gove-b-f.eunih.govmdpi.comfrontiersin.org

Ultra-Performance Liquid Chromatography (UPLC) hyphenated Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. When hyphenated with techniques such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), UPLC becomes a powerful tool for both the quantification of this compound and the identification of its metabolites. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com The superior separation efficiency of UPLC allows for a more detailed metabolic profiling of this compound in various biological samples. nih.govnih.govfrontiersin.orgmdpi.com This is particularly valuable in preclinical studies for understanding the biotransformation pathways of the compound.

A theoretical application of UPLC-QTOF-MS for the analysis of this compound and its potential metabolites is presented in the table below.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 2.5 | 350.1234 | 180.0123 |

| Metabolite 1 (Oxidized) | 2.1 | 366.1183 | 180.0123 |

| Metabolite 2 (Glucuronide) | 1.8 | 526.1550 | 350.1234 |

| Metabolite 3 (Sulfate) | 1.9 | 430.0798 | 350.1234 |

| This table represents hypothetical data for illustrative purposes. |

Capillary Electrophoresis (CE) and Microfluidic Platforms

Capillary Electrophoresis (CE) offers an alternative and complementary approach to liquid chromatography for the analysis of this compound, particularly in matrices like urine. nih.govbrjac.com.brresearchgate.netnvkc.nl CE separates molecules based on their electrophoretic mobility in an electric field, providing high separation efficiency and requiring minimal sample and reagent volumes. nih.govresearchgate.netrsc.orgnih.govmorressier.com The integration of CE onto microfluidic platforms, often referred to as lab-on-a-chip technology, further enhances throughput and automation, making it a valuable tool for high-speed screening and analysis of this compound in biological fluids. nih.govresearchgate.netrsc.orgnih.govmorressier.com

Radiometric and Isotopic Tracing Techniques for this compound Fate Studies

To fully understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, radiometric and isotopic tracing techniques are indispensable. These methods involve labeling the this compound molecule with a radioactive isotope, allowing for its sensitive and unambiguous tracking within a biological system. openmedscience.comopenmedscience.comnih.gov

Carbon-14 (14C) Labeling for ADME Studies in Animals

Below is a representative data table from a hypothetical 14C-Resobene ADME study in rats.

| Excretion Route | % of Administered Radioactivity (0-168h) |

| Urine | 25.5 |

| Feces | 70.2 |

| Total Recovery | 95.7 |

| This table represents hypothetical data for illustrative purposes based on typical ADME study outcomes for other compounds. mdpi.comcidara.com |

Spectroscopic and Imaging Approaches for this compound Localization

The precise localization of a novel chemical entity within biological systems is paramount to understanding its mechanism of action, target engagement, and potential off-target effects. For the hypothetical compound "this compound," a suite of advanced spectroscopic and imaging techniques can be employed to elucidate its distribution from the subcellular to the tissue level. These methodologies provide critical insights into where and how this compound interacts with its biological environment.

Fluorescence Spectroscopy and Microscopy for Cellular Localization

Fluorescence-based techniques are powerful tools for visualizing the subcellular distribution of small molecules. abcam.com Assuming this compound possesses intrinsic fluorescent properties or has been tagged with a fluorophore, these methods can reveal its accumulation in specific organelles or cellular compartments.

Fluorescence spectroscopy can be utilized to determine the emission and excitation spectra of this compound in various cellular environments. Changes in these spectra, such as shifts in wavelength or alterations in quantum yield, can indicate interactions with cellular components or changes in the local microenvironment, such as pH or polarity.

Confocal fluorescence microscopy offers high-resolution imaging of this compound within live or fixed cells, effectively removing out-of-focus light to create sharp optical sections. abcam.com This technique can be used to co-localize this compound with known cellular markers, for instance, fluorescent proteins targeted to specific organelles like the mitochondria or the nucleus. nih.gov By observing the overlap between the fluorescent signal of this compound and these markers, researchers can infer its primary sites of accumulation. For example, if this compound's fluorescence coincides with that of a mitochondrial marker, it would suggest a targeted localization to the mitochondria. nih.gov

Advanced super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), can further refine the localization of this compound beyond the diffraction limit of conventional microscopy, providing nanoscale resolution of its distribution within cellular structures. oxinst.com

Table 1: Hypothetical Co-localization Analysis of this compound with Subcellular Markers using Confocal Microscopy This is an interactive data table. You can sort and filter the data.

| Cellular Marker | Organelle | Pearson's Correlation Coefficient with this compound | Interpretation |

|---|---|---|---|

| MitoTracker™ Red CMXRos | Mitochondria | 0.85 | Strong co-localization, suggesting mitochondrial accumulation. |

| DAPI | Nucleus | 0.15 | Weak co-localization, indicating minimal nuclear presence. |

| ER-Tracker™ Green | Endoplasmic Reticulum | 0.60 | Moderate co-localization, suggesting some interaction with the ER. |

| LysoTracker™ Green DND-26 | Lysosomes | 0.25 | Low co-localization, suggesting it is not primarily targeted to lysosomes. |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.gov This method is invaluable for characterizing the interaction between a small molecule like this compound (the analyte) and its putative protein target (the ligand), which is immobilized on a sensor chip. springernature.com

In a typical SPR experiment, a solution containing this compound is flowed over the sensor surface with the immobilized target protein. The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov The resulting sensorgram, a plot of RU versus time, provides detailed information about the association and dissociation phases of the interaction.

From the sensorgram, key kinetic parameters can be derived:

Association rate constant (k_on): Describes the rate at which this compound binds to the target protein.

Dissociation rate constant (k_off): Describes the rate at which the this compound-protein complex dissociates.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_off to k_on (K_D = k_off / k_on). A lower K_D value indicates a higher binding affinity.

SPR is particularly useful in fragment-based drug discovery for screening and characterizing the binding of small molecules. nih.govoup.com

Table 2: Hypothetical Kinetic Parameters of this compound Binding to Target Protein X Determined by SPR This is an interactive data table. You can sort and filter the data.

| Analyte Concentration (nM) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_D) (nM) |

|---|---|---|---|

| 10 | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.08 |

| 25 | 1.3 x 10⁵ | 2.4 x 10⁻⁴ | 1.85 |

| 50 | 1.1 x 10⁵ | 2.6 x 10⁻⁴ | 2.36 |

| 100 | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.08 |

| Average | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.09 |

Bio-Imaging Techniques for this compound in Tissue Sections

Understanding the distribution of this compound in a more complex biological context, such as tissue, is crucial for preclinical research. Several bio-imaging techniques can be employed to visualize the localization of small molecules in tissue sections.

If this compound is fluorescent, fluorescence microscopy can be directly applied to tissue sections to map its distribution. This can provide insights into which cell types or tissue structures this compound preferentially accumulates in. For instance, imaging of a tumor tissue section could reveal whether this compound penetrates the tumor core or is restricted to the periphery.

Mass Spectrometry Imaging (MSI) is a powerful label-free technique that can map the spatial distribution of small molecules, lipids, and metabolites directly in tissue sections. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI involve coating a tissue section with a matrix and rastering a laser across the surface. nih.gov At each point, a mass spectrum is generated, allowing for the creation of an ion density map that visualizes the distribution of this compound based on its mass-to-charge ratio. This provides high chemical specificity and can distinguish the parent compound from its metabolites. researchgate.net

Another advanced technique is single-molecule localization microscopy (SMLM) , which can be adapted for tissue imaging to provide super-resolution views of this compound's localization within the tissue architecture, offering a deeper understanding of its micro-distribution. springernature.comnih.gov

Table 3: Hypothetical Comparison of Bio-Imaging Techniques for this compound in Tissue Sections This is an interactive data table. You can sort and filter the data.

| Technique | Principle | Resolution | Advantages | Limitations |

|---|---|---|---|---|

| Fluorescence Microscopy | Detection of fluorescent signal from this compound or a fluorescent tag. | ~200-300 nm (confocal) | High sensitivity; suitable for live tissue imaging. | Requires this compound to be fluorescent; potential for phototoxicity. |

| Mass Spectrometry Imaging (MSI) | Label-free detection based on mass-to-charge ratio. | ~10-50 µm | High chemical specificity; can detect metabolites. | Lower spatial resolution compared to microscopy; typically requires sample destruction. |

| Single-Molecule Localization Microscopy (SMLM) | Stochastic activation and localization of single fluorescent molecules. | ~20-50 nm | Nanoscale resolution, providing detailed micro-distribution. | Complex data analysis; can be slow for large tissue areas. |

Structure Activity Relationship Sar and Rational Design of Resobene Analogs

Systematic Modification of Resobene's Core Structure

Systematic modification of a compound's core structure is a key strategy in SAR studies. By making targeted changes to different parts of the molecule, researchers can probe the impact of specific functional groups, their positions, and their electronic and steric properties on biological activity. This process helps to delineate the pharmacophore – the essential structural features required for activity – and identify regions of the molecule that can be modified to improve potency, selectivity, or pharmacokinetic properties.

Impact of Substituent Effects on Biological Activity

Substituent effects play a crucial role in modulating the biological activity of a compound. These effects can be electronic (inductive and resonance) or steric in nature. Electron-donating or -withdrawing groups placed at different positions on a core structure can alter the electron density distribution, affecting interactions with a biological target, such as a protein binding site lasalle.edulibretexts.org. For instance, the presence of electron-withdrawing substituents at specific positions has been shown to enhance the photosensitizing capabilities of certain platinum complexes rsc.org. Similarly, the size and nature of substituents can influence how well a molecule fits into a binding pocket or interacts with surrounding residues nih.gov. Studies on polyamine conjugates, for example, demonstrated that the size of N1-substituents significantly impacted their selective delivery into cells containing active polyamine transporters nih.gov.

While specific data on how different substituents impact this compound's biological activity were not extensively found, the general principles of substituent effects would apply. Varying substituents on the core this compound structure and evaluating the resulting changes in activity would provide insights into the electronic and steric requirements for its interaction with its biological target(s).

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence biological activity. Many biological targets, such as receptors and enzymes, are chiral, meaning they can distinguish between different stereoisomers (enantiomers and diastereomers) of a compound. As a result, one stereoisomer may be significantly more potent or selective than another, or even exhibit a different pharmacological profile nih.govnih.gov. Approximately 25% of marketed drugs are sold as mixtures of stereoisomers, despite potential differences in their activity and pharmacokinetic profiles nih.gov.

For this compound and its analogs, if the molecule contains chiral centers or exhibits axial or planar chirality, the different stereoisomers would likely interact differently with biological targets. Evaluating the biological activity of isolated stereoisomers would be essential to understand the stereochemical requirements for optimal activity and to potentially develop more effective and safer single-isomer drugs. The significance of stereochemical considerations has been highlighted in studies of various antimicrobial agents, demonstrating their importance for understanding concentration-effect relationships and selectivity nih.gov.

Isosteric Replacements and Their Effects on Target Engagement

Isosteric replacement, or bioisosterism, is a strategy where an atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties ajptr.comwikipedia.org. The goal is often to enhance desired biological or physical properties without drastically changing the chemical structure, or to modify activity, improve pharmacokinetic properties, or reduce toxicity ajptr.comwikipedia.org. Bioisosteric replacements can lead to changes in molecular size, shape, electronic distribution, polarity, and other properties that influence target binding researchgate.net.

Examples of classical bioisosteric replacements include the substitution of a hydrogen atom with a fluorine atom, which can affect metabolism due to the strong C-F bond and fluorine's electron-withdrawing nature wikipedia.orgcambridgemedchemconsulting.com. Replacing a carbon with a silicon atom is another example, which has shown promise in improving efficacy and selectivity in some cases researchgate.net.

Computational Approaches to this compound Design and Optimization

Computational approaches have become indispensable tools in modern drug design, complementing experimental SAR studies and enabling rational design and optimization of lead compounds sysrevpharm.org. These methods allow for the prediction of molecular properties, simulation of molecular interactions, and the building of models that relate structure to activity.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound or its analog) when bound to a biological target (usually a protein) fiveable.mevlabs.ac.in. It simulates the interaction between the molecule and the target, estimating the binding affinity and providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that stabilize the complex fiveable.meparssilico.commdpi.com.

Molecular docking studies can be used to:

Predict the binding mode of this compound analogs to their putative target(s).

Identify crucial amino acid residues in the target protein that interact with specific parts of the this compound structure.

Estimate the relative binding affinities of different this compound analogs, guiding the synthesis of more potent compounds.

Design new analogs with improved interactions based on the structural information of the binding site.

Simulations can range from rigid docking, where both the ligand and protein are treated as fixed structures, to flexible docking and induced-fit docking, which account for conformational changes upon binding, providing a more realistic representation of the interaction fiveable.me.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate chemical structure with biological activity wikipedia.orgyoutube.com. QSAR models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure and properties (e.g., molecular weight, lipophilicity, electronic parameters, steric descriptors), as independent variables to predict a biological activity (the dependent variable) youtube.com.

The process typically involves:

Collecting a dataset of compounds with known structures and biological activities.

Calculating molecular descriptors for each compound.

Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a model that relates the descriptors to the activity youtube.comnih.gov.

Validating the model using a separate test set of compounds.

A validated QSAR model can be used to:

Predict the biological activity of new, untested this compound analogs before they are synthesized youtube.com.

Identify which structural features and properties are most important for biological activity, providing guidance for rational design youtube.com.

Prioritize compounds for synthesis and experimental testing youtube.com.

Pharmacophore Modeling and De Novo Design Strategies

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged areas, arranged in a specific 3D spatial orientation.

For a compound like this compound, with reported anti-HIV activity, pharmacophore models could be developed based on its interaction with its putative target(s), such as the V3 loop of the HIV-1 envelope glycoprotein (B1211001) GP120, as suggested for a related derivative. Such models can be ligand-based (derived from a set of active compounds) or structure-based (derived from the 3D structure of the target protein bound to a ligand). A pharmacophore model for this compound's activity could highlight critical functional groups (e.g., hydroxyls, sulfonate groups, azo linkages, the stilbene (B7821643) core) and their spatial arrangement required for effective binding to the viral or host target. This model could then be used to virtually screen large databases of compounds to identify novel chemical entities possessing similar pharmacophoric features, thus acting as potential leads for further development.

De novo design strategies involve constructing novel molecular structures from scratch, guided by information about the biological target or a desired pharmacophore. These computational methods can generate entirely new molecular scaffolds or decorations that are predicted to bind effectively to the target site. For this compound, de novo design approaches could utilize the insights gained from pharmacophore modeling and any available structural information about its interaction with a target protein. Algorithms could be employed to design molecules that optimally fit into a binding pocket, considering factors like shape complementarity, electrostatic interactions, and hydrogen bonding potential. This could lead to the design of this compound analogs with novel structural features aimed at improving potency, reducing off-target effects, or overcoming resistance mechanisms. While specific de novo design studies for this compound were not detailed in the search results, this approach represents a powerful tool in the rational design of new chemical entities based on established SAR and mechanistic understanding.

Mechanistic Insights from Structure-Activity Relationship Studies

SAR studies provide crucial mechanistic insights by correlating structural changes in a molecule with observed changes in its biological activity nih.gov. This helps in understanding how the molecule interacts with its biological target at a molecular level.

For this compound's reported anti-HIV activity, SAR evaluations would involve synthesizing and testing a series of this compound derivatives with specific modifications to its core structure (the stilbene backbone, the sulfonated phenyl rings, the dihydroxybenzoic acid moieties, and the azo linkages). By observing how these modifications affect antiviral potency, researchers can deduce the importance of each structural element for activity.

Elucidation of Key Structural Motifs for Activity

While detailed SAR data for this compound was not extensively found, the mention of a related derivative interacting with the V3 domain of GP120 suggests that the structural features enabling this interaction would be key motifs for its anti-HIV activity. The V3 loop is known to be involved in co-receptor binding and viral entry, and molecules that interact with this region can inhibit infection.

Correlation of Structural Features with Specific Molecular Interactions

SAR studies would aim to correlate specific structural features of this compound with particular types of molecular interactions with its biological target. For example:

Sulfonate groups: These negatively charged groups would likely engage in electrostatic interactions (salt bridges) with positively charged amino acid residues (e.g., lysine, arginine) on the target protein surface or within a binding pocket. Modifying the number or position of these sulfonate groups would be expected to significantly impact binding affinity and activity if electrostatic interactions are crucial.

Hydroxyl groups: The hydroxyl groups on the dihydroxybenzoic acid moieties can act as hydrogen bond donors and acceptors, forming specific hydrogen bonds with polar amino acid residues or the protein backbone. Altering or removing these hydroxyls would reveal their contribution to binding.

Aromatic rings and stilbene core: The planar aromatic rings and the stilbene double bond can participate in π-π stacking interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan). The hydrophobic nature of these regions can also contribute to hydrophobic interactions within nonpolar pockets of the target. Modifications to the aromatic rings or the stilbene linker could affect these stacking and hydrophobic interactions, influencing binding affinity and orientation.

By systematically synthesizing analogs with variations in these functional groups and linkers and evaluating their anti-HIV activity, SAR studies could build a detailed picture of which interactions are most critical for this compound's mechanism of action. For instance, if modifications to the sulfonate groups lead to a significant loss of activity, it would indicate a strong reliance on electrostatic interactions for binding. Similarly, if altering the aromatic rings affects potency, it would suggest the importance of π-π stacking or hydrophobic interactions. The reported additive effects of this compound with other antiviral agents could also be further investigated through SAR to understand the molecular basis of these synergistic or additive interactions, potentially revealing multiple targets or mechanisms of action.

Theoretical and Computational Studies of Resobene S Properties and Interactions

Quantum Chemical Calculations of Resobene

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the this compound molecule. These theoretical approaches provide a detailed picture of the electron distribution and the molecule's reactivity, as well as its conformational preferences.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a common method used to investigate the mechanisms of this compound oxidation. nih.gov Such calculations can determine reaction energies, including oxidation energies, which are calculated as the energy difference between the optimized product and reactant states. nih.gov For instance, the energy of H+ abstraction processes can be computed, providing insight into the deprotonation process associated with the removal of electrons to form a radical intermediate. nih.gov

Computational studies have also explored the anion states of the this compound molecule. arxiv.org These calculations indicate a correspondence between the anion states of Resorcinol and its derivatives. acs.org The electronic structure calculations for this compound have been performed using various methods, including the B3LYP hybrid exchange-correlation functional with a triple-zeta basis set with polarization function (TZVP). nih.gov A self-consistent-field energy convergence criterion is typically set to 1.0 × 10−6 hartree. nih.gov

A computational study of anion states also investigated dissociative electron attachment (DEA) pathways. arxiv.org While a related compound, Resveratrol, shows a bound anion state, calculations indicate the absence of bound anion states in this compound is expected to suppress the H2-formation channel at 0 eV. arxiv.orgacs.org

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation of its two hydroxyl groups. The potential energy surface (PES) for this rotation reveals four distinct energy minima. researchgate.netresearchgate.net These minima correspond to dihedral angles of 0°/0°, 0°/180°, 180°/0°, and 180°/180° for the two H–O–C–C dihedral angles. researchgate.net

The lowest energy conformation is the 0°/180° structure, which is found in the β-resorcinol crystalline phase. researchgate.netresearchgate.net Conformations where the hydroxyl groups are out of the plane of the benzene (B151609) ring are energetically unfavorable. researchgate.netresearchgate.net The barrier to rotation for a single hydroxyl group has been calculated to be 18.19 kJ mol−1. researchgate.net

| Dihedral Angles (φ1/φ2) | Relative Energy (kJ mol−1) | Conformation |

|---|---|---|

| 0°/180° | 0.00 | Lowest Energy (β-resorcinol) |

| 0°/0° | Higher Energy | Local Minimum |

| 180°/0° | Higher Energy | Local Minimum |

| 180°/180° | Higher Energy | Local Minimum |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in complex biological environments, such as in the presence of lipid membranes or biological macromolecules. mdpi.com These simulations can provide atomistic details of binding events and permeation processes that are often difficult to capture experimentally. mdpi.com

Ligand-Target Binding Dynamics and Stability

MD simulations can be used to explore the binding of this compound to biological targets. For example, molecular docking studies have investigated the interaction between this compound and calf thymus DNA (ct-DNA). nih.gov These studies revealed that the binding occurs between the hydroxyl groups of this compound and the phosphorus-oxygen bonds of the DNA backbone. nih.govresearchgate.net The primary driving force for this interaction was identified as electrostatic forces. nih.gov The binding constant (Kb) for this interaction was determined to be 1.56 × 10^4 M^−1 at 298 K. nih.gov

Non-equilibrium targeted molecular dynamics simulations are a method used to estimate protein-ligand unbinding kinetics. researchgate.net While not specifically applied to this compound in the provided context, this technique could be used to understand the residence time of this compound at a target binding site, which is an increasingly important parameter in drug discovery. youtube.com

Membrane Permeation and Interfacial Interactions

Atomistic MD simulations have been employed to study the interaction of resorcinolic lipids with dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid bilayers. nih.govnih.gov These studies have shown that the effect of these molecules on the membrane depends on how they are introduced into the system. nih.govnih.gov

When pre-incorporated into the bilayer, resorcinolic lipids tend to induce order in the lipid acyl chains, decrease the hydration of the lipid headgroups, and reduce the permeability of the membrane to water. nih.govnih.gov In contrast, when these molecules are introduced from the aqueous solution to a pre-formed bilayer, they can cause local disruption, leading to transient pore formation or even complete rupture of the membrane. nih.govnih.gov These simulations provide a molecular-level explanation for the dual stabilizing and destabilizing effects observed experimentally. nih.govnih.gov

| Simulation Condition | Observed Effect on DMPC Bilayer |

|---|---|

| Resorcinols pre-incorporated into the bilayer | Increased order of lipid acyl chains |

| Decreased hydration of lipid headgroups | |

| Decreased water permeability | |

| Resorcinols incorporated from aqueous solution | Local disruption of the membrane |

| Transient pore formation | |

| Potential for complete membrane rupture |

Cheminformatics and Data Mining in this compound Research

Cheminformatics, at the intersection of chemistry and computer science, utilizes computational methods to analyze large datasets of chemical information. ejbi.org These techniques are invaluable in modern chemical research for organizing, analyzing, and modeling chemical data. researchgate.netspringernature.com

In the context of this compound research, cheminformatics can be applied in several ways. Chemical databases like PubChem and ChEMBL serve as repositories for information on this compound and related compounds, including their structures and biological activities. ejbi.org Data mining techniques can be used to identify patterns and relationships within these datasets. researchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of new this compound derivatives based on their structural features. mdpi.com

Virtual screening is another powerful cheminformatics tool that could be applied to this compound research. researchgate.net This involves computationally screening large libraries of virtual compounds to identify those that are likely to bind to a specific biological target of interest. mdpi.com This approach can significantly accelerate the discovery of new bioactive molecules by prioritizing compounds for experimental testing. ejbi.org The integration of cheminformatics with other computational methods, such as molecular docking and MD simulations, provides a comprehensive in silico pipeline for investigating the properties and interactions of this compound. mdpi.com

Virtual Screening for this compound-like Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov The methodologies for virtual screening can be broadly categorized as either ligand-based or structure-based. fomatmedical.com

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to interact with a target of interest. It uses the principle of similarity, suggesting that molecules with similar structures are likely to have similar biological activities. youtube.com In the context of this compound, if its structure were known and demonstrated a particular biological activity, LBVS could be employed to identify other compounds with similar scaffolds or pharmacophoric features from large chemical databases.

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target. nih.gov Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. youtube.com This method would be used to "dock" this compound and other similar compounds into the binding site of a target protein to estimate their binding affinity.

A hypothetical virtual screening study for this compound-like compounds would involve the following steps:

Database Selection: Choosing appropriate chemical databases (e.g., ZINC, PubChem, ChEMBL) containing millions of compounds.

Query Definition: Using the known chemical structure of this compound as a query for similarity searching (in LBVS) or defining the target protein's binding site (in SBVS).

Screening and Scoring: Employing computational algorithms to screen the database and rank the compounds based on their similarity to this compound or their predicted binding affinity to the target.

Hit Selection and Refinement: Selecting the top-ranked compounds for further analysis and potential experimental validation. nih.gov

The results of such a screening would typically be presented in a data table, as shown in the hypothetical example below.

Hypothetical Data Table: Top Hits from a Virtual Screening for this compound-like Compounds

| Compound ID | Similarity Score (to this compound) | Predicted Binding Affinity (kcal/mol) | Target Protein |

|---|---|---|---|

| ZINC123456 | 0.92 | -8.5 | Protein Kinase A |

| CHEMBL654321 | 0.88 | -8.2 | Cyclooxygenase-2 |

This table is for illustrative purposes only, as no specific data for this compound exists in the public domain.

Emerging Research Areas and Future Directions for Resobene Studies

Integration of Multi-Omics Data in Resobene Investigations

Systems Biology Approaches to Elucidate Complex Effects

Systems biology offers a framework to study complex biological systems through experimental study and quantitative analysis tum.demit.edu. This approach integrates data from various "omics" technologies, such as genomics, proteomics, and metabolomics, to create comprehensive models of biological processes mit.edunih.gov. Applying systems biology to this compound research could involve modeling its interactions within cellular networks to understand the full spectrum of its effects beyond the primary target nih.gov. By analyzing how this compound perturbs these complex systems, researchers could potentially identify off-target effects, understand the cellular response to treatment, and uncover synergistic interactions with other molecules. This holistic view can move beyond the study of isolated components to understand how a compound affects the entire system nih.gov.

Bioinformatics and Machine Learning for Predictive Modeling

Bioinformatics and machine learning are transformative forces in computational biology, enabling researchers to move from descriptive analysis to predictive modeling dromicslabs.comnumberanalytics.comnih.gov. These approaches are valuable for analyzing large-scale biological data and extracting meaningful patterns researchgate.net. In the context of this compound, bioinformatics and machine learning could be employed to build predictive models for various purposes. This might include predicting potential binding sites on other proteins or biological molecules, identifying potential drug resistance pathways, or forecasting the efficacy of this compound against different viral strains based on their genetic sequences dromicslabs.comresearchgate.net. Machine learning algorithms can analyze vast datasets to identify subtle patterns that may not be apparent through traditional methods, potentially accelerating the discovery of new insights related to this compound's activity and interactions researchgate.net. Predictive analytics in biotechnology encompasses a diverse toolkit for extracting actionable insights from complex biological data numberanalytics.com.

Methodological Advancements and Translational Research Challenges (Preclinical to Research)

Advancing the research on this compound requires addressing methodological challenges and bridging the gap between preclinical findings and further research stages.

Development of More Predictive Preclinical Models

Preclinical research is a foundational step in understanding the potential of a compound, bridging laboratory discoveries and potential applications medicilon.com. The development and utilization of more predictive preclinical models are crucial for accurately assessing the potential of compounds like this compound. Traditional models may have limitations in fully simulating the complexity of biological systems or disease states in humans mdpi.comresearchgate.net. Developing more sophisticated in vitro and in vivo models that better recapitulate human physiology and disease pathology is essential for obtaining data that is more likely to translate successfully medicilon.comupenn.edu. This could involve creating advanced cell culture systems that mimic tissue microenvironments or utilizing animal models that more closely mirror human disease progression mdpi.comversabiomedical.com. Ensuring that preclinical studies are thoroughly monitored and adhere to guidelines is important for generating reliable data that can support further research upenn.edu.

Addressing Gaps in Mechanistic Understanding

While the mechanism of action of this compound as an anti-HIV agent has been partially elucidated, involving the inhibition of viral attachment and fusion through binding to the V3 loop of the envelope glycoprotein (B1211001) GP120, there may still be gaps in the complete mechanistic understanding nih.govresearchgate.netresearchgate.net. Future research should aim to comprehensively map all molecular interactions and downstream effects of this compound within the host cell and on the virus at a systems level. Addressing these gaps could involve detailed biochemical and biophysical studies, as well as the application of advanced imaging techniques to visualize this compound's distribution and interaction with its targets in real-time. A deeper understanding of the mechanism can inform the optimization of this compound or the design of related compounds with improved efficacy or specificity.

Q & A

Basic: How should researchers formulate a focused research question for studying Resobene’s biochemical mechanisms?

Answer: A well-defined research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Begin by identifying gaps in existing literature (e.g., this compound’s interaction with specific cellular pathways). Narrow the scope using keywords like "this compound AND oxidative stress AND in vitro models" to ensure specificity . For hypothesis testing, structure the question to compare variables (e.g., "How does this compound modulate reactive oxygen species (ROS) levels in hepatocytes under hypoxic conditions?"). Validate feasibility by assessing data accessibility and experimental tools (e.g., LC-MS/MS for metabolite quantification) .

Basic: What experimental design principles are critical for initial this compound pharmacokinetic studies?

Answer:

Key steps include:

- Population/Sample Selection : Define unit of observation (e.g., murine models vs. human cell lines) and justify sample size using power analysis .

- Control Groups : Include negative/positive controls (e.g., untreated cells vs. N-acetylcysteine-treated cells for antioxidant comparisons).

- Data Collection : Standardize protocols for blood/tissue sampling intervals and storage conditions (-80°C for metabolite stability) .

- Blinding : Implement double-blinding in animal studies to reduce bias .

Document methods exhaustively to enable replication, per guidelines in the Beilstein Journal of Organic Chemistry .